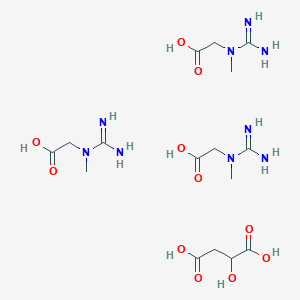

Tricreatine malate

Description

Properties

CAS No. |

616864-40-5 |

|---|---|

Molecular Formula |

C16H33N9O11 |

Molecular Weight |

527.5 g/mol |

IUPAC Name |

2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxybutanedioic acid |

InChI |

InChI=1S/3C4H9N3O2.C4H6O5/c3*1-7(4(5)6)2-3(8)9;5-2(4(8)9)1-3(6)7/h3*2H2,1H3,(H3,5,6)(H,8,9);2,5H,1H2,(H,6,7)(H,8,9) |

InChI Key |

ZWTDDXLSKVNYRL-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Tricreatine Malate: A Technical Examination of its Chemical Structure and Properties

For Immediate Release

This technical guide provides an in-depth analysis of tricreatine malate (B86768), a compound purported to offer enhanced physicochemical and biological properties over traditional creatine (B1669601) monohydrate. This document is intended for researchers, scientists, and drug development professionals, and consolidates the available scientific information on its chemical structure, properties, and metabolic implications.

Chemical Structure and Composition

Tricreatine malate is a chemical compound formed from three molecules of creatine bound to one molecule of malic acid.[1][2] While widely cited as a 3:1 complex, the precise nature of the chemical bonding—whether it is a stable salt or a co-crystal—is not definitively characterized in peer-reviewed literature. The compound is synthetically produced for use in dietary supplements.[2]

The IUPAC name for the components are tris(2-[carbamimidoyl(methyl)amino]acetic acid) for the creatine moiety and 2-hydroxybutanedioic acid for malic acid.[3] Based on this 3:1 ratio, the theoretical molecular formula is C₁₆H₃₃N₉O₁₁.[3]

Physicochemical Properties

This compound is most noted for its purported enhanced water solubility compared to creatine monohydrate.[4][5] It is typically supplied as a white, odorless, crystalline powder.[4] While many sources claim superior solubility, specific quantitative data from peer-reviewed studies are scarce. A Material Safety Data Sheet (MSDS) for this compound indicates it is soluble in cold water, but does not provide a quantitative value (e.g., in g/L).[6] The table below summarizes the available physicochemical data.

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [4][6] |

| Odor | Odorless | [6] |

| Molecular Formula | C₁₆H₃₃N₉O₁₁ | [3] |

| Molecular Weight | 527.5 g/mol | [3] |

| Solubility in Water | Soluble; claimed to be higher than creatine monohydrate | [2][4][6] |

| Melting Point | Not available | [6] |

| pH | Not available | [6] |

| Stability | Stable under normal temperatures and pressures | [6] |

Stability in Solution

The stability of creatine in aqueous solutions is highly dependent on pH and temperature. Creatine degrades to its inactive form, creatinine, via an intramolecular cyclization.[7] This degradation is accelerated in acidic conditions and at higher temperatures.[7] While this compound is claimed to have improved stability, the presence of malic acid may create a more acidic microenvironment in solution, potentially impacting creatine's stability if not buffered.[7] However, some research suggests that at the very low pH of the stomach (around pH 2), creatine is relatively stable.

Experimental Protocols

Synthesis

A common method for the synthesis of creatine salts involves the reaction of creatine with the corresponding acid in a suitable solvent. One patent for dicreatine malate describes a process involving the dissolution of malic acid in an anhydrous alcohol, followed by the addition of creatine.[8] A similar principle would likely apply to the synthesis of this compound, with adjustments to the molar ratios of the reactants. A generalized workflow is depicted below.

A salt exchange method has also been proposed, involving the neutralization of creatine and malic acid separately, followed by an exchange reaction to form the desired salt and an inorganic byproduct that can be removed.[9]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of creatine and its derivatives. A typical HPLC method for creatine analysis would involve:

-

Column: A C18 reversed-phase column is commonly used.[10]

-

Mobile Phase: An aqueous buffer, often with an ion-pairing agent, and an organic modifier like acetonitrile.[10]

-

Detection: UV detection at a low wavelength (around 205-210 nm) is typical for creatine, which has a weak chromophore.[10]

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

A detailed protocol for the analysis of this compound would require the development and validation of a specific method, including the characterization of a pure reference standard.

Biological Properties and Signaling Pathways

Upon ingestion, it is believed that this compound dissociates into creatine and malic acid in the acidic environment of the stomach.[11] The biological effects are therefore likely attributable to the individual actions of these two components.

Creatine Metabolism and Signaling

Creatine plays a crucial role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[12] Its primary function is mediated through the phosphocreatine (B42189) (PCr) system.

Creatine is taken up into cells via a sodium- and chloride-dependent creatine transporter (SLC6A8).[13] Inside the cell, creatine kinase (CK) catalyzes the reversible phosphorylation of creatine by ATP to form phosphocreatine.[13] During high-intensity exercise, phosphocreatine rapidly donates its phosphate (B84403) group to ADP to regenerate ATP, providing a rapid source of energy.[12]

Malic Acid Metabolism and Signaling

Malic acid, as malate, is a key intermediate in the Krebs cycle (also known as the citric acid cycle), which is the central pathway for aerobic respiration in the mitochondria.

By providing an exogenous source of malate, it is hypothesized that this compound could enhance Krebs cycle flux, leading to increased production of NADH and FADH₂, and subsequently, greater ATP generation through oxidative phosphorylation.

Pharmacokinetics and Bioavailability

There is a significant lack of peer-reviewed pharmacokinetic data specifically for this compound.[2] Claims of enhanced absorption and bioavailability are common in commercial literature but are not substantiated by direct comparative studies against creatine monohydrate.[1][2]

The absorption of creatine is an active process and may be saturable.[14] The higher solubility of this compound is proposed to lead to faster dissolution in the gastrointestinal tract, which could potentially lead to more rapid absorption and a higher peak plasma concentration (Cmax).[2] However, without clinical data, this remains speculative. One study on creatine malate (without specifying the ratio) in athletes showed ergogenic effects, but did not measure pharmacokinetic parameters.[15][16]

Conclusion

This compound is a compound of interest in the field of sports nutrition, with plausible theoretical benefits based on the properties of its constituent molecules, creatine and malic acid. The primary claims for its superiority over creatine monohydrate center on its increased aqueous solubility, which may lead to improved absorption and reduced gastrointestinal side effects.

However, a thorough review of the scientific literature reveals a significant gap in specific, quantitative data for this compound. There is a lack of publicly available, peer-reviewed studies detailing its precise chemical structure, physicochemical properties, a validated synthesis protocol, and its pharmacokinetic profile. The biological effects are largely inferred from the well-established roles of creatine in the phosphocreatine system and malate in the Krebs cycle.

For the scientific and drug development community, further research is required to fully characterize this compound and to substantiate the claims of its enhanced properties. This research should include detailed physicochemical analysis, in vitro dissolution and permeability studies, and in vivo pharmacokinetic and bioavailability studies comparing it directly with creatine monohydrate. Without such data, its purported advantages remain largely theoretical.

References

- 1. Wholesale Bulk Tri-Creatine Malate Powder Supplier in China [provitabio.com]

- 2. mrsupplement.com.au [mrsupplement.com.au]

- 3. This compound | C16H33N9O11 | CID 10311646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tri Creatine Malate - Sports Ingredients - Products [sports-ingredients.com]

- 5. gymbeam.com [gymbeam.com]

- 6. foodsweeteners.com [foodsweeteners.com]

- 7. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20050250962A1 - Production process of dicreatine malate - Google Patents [patents.google.com]

- 9. zhishangchemical.com [zhishangchemical.com]

- 10. High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shop.biotechusa.com [shop.biotechusa.com]

- 12. Creatine - Wikipedia [en.wikipedia.org]

- 13. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of the dietary supplement creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of creatine malate supplementation on physical performance, body composition and selected hormone levels in spinters and long-distance runners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Cellular Mechanism of Action of Tricreatine Malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricreatine malate (B86768) is a compound comprised of three creatine (B1669601) molecules chemically bonded to one molecule of malic acid. While creatine monohydrate is the most extensively studied form of creatine, tricreatine malate is theorized to offer enhanced solubility and bioenergetic advantages due to the synergistic action of both its constituent parts. This technical guide delineates the proposed cellular mechanism of action of this compound, drawing upon the well-established roles of creatine and malate in cellular metabolism. It is important to note that while the individual mechanisms of creatine and malate are well-documented, direct cellular and kinetic studies on the this compound compound are limited. The proposed mechanisms are therefore largely based on the extrapolation of existing data for its components. This guide provides an in-depth overview of the absorption, cellular uptake, and subsequent metabolic pathways, detailed experimental protocols for investigating these mechanisms, and quantitative data from relevant studies.

Introduction

Creatine is a pivotal molecule in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1] Its primary role is to facilitate the rapid regeneration of adenosine (B11128) triphosphate (ATP) through the phosphocreatine (B42189) (PCr) system.[2] Malate, an intermediate of the tricarboxylic acid (TCA) cycle, is also central to cellular energy production.[3] The combination of these two molecules in this compound is suggested to offer synergistic benefits, potentially enhancing creatine's ergogenic effects.[4] This document will explore the cellular and molecular underpinnings of this proposed synergy.

Proposed Mechanism of Action

The mechanism of action of this compound can be conceptualized as a dual-pronged approach to enhancing cellular bioenergetics. This involves the separate, yet interconnected, roles of creatine and malate following their dissociation. It is presumed that the ester bond linking creatine and malic acid is hydrolyzed in the acidic environment of the stomach, releasing free creatine and malic acid for independent absorption and subsequent cellular action.[5]

The Creatine Component: Replenishing the Cellular Energy Buffer

Once absorbed into the bloodstream, creatine is transported into target cells, such as myocytes and neurons, via the sodium- and chloride-dependent creatine transporter, SLC6A8.[6] Inside the cell, creatine kinase (CK) catalyzes the reversible phosphorylation of creatine by ATP to form phosphocreatine (PCr).[1] This PCr reservoir serves as a readily available source of high-energy phosphate (B84403) groups.

During periods of high energy demand, such as intense muscular contraction, ATP is rapidly hydrolyzed to ADP and inorganic phosphate (Pi) to provide energy. Creatine kinase then facilitates the transfer of a phosphate group from PCr to ADP, swiftly regenerating ATP.[2] This phosphocreatine system is crucial for maintaining ATP levels and delaying the onset of cellular fatigue.

Supplementation with creatine has been shown to increase the intramuscular stores of both free creatine and phosphocreatine, thereby enhancing the capacity of the phosphocreatine system.[7]

The Malate Component: Fueling Mitochondrial Respiration

Malate, as an intermediate of the TCA cycle, plays a direct role in aerobic respiration within the mitochondria.[3] Upon entering the cell and subsequently the mitochondrial matrix, malate can be oxidized to oxaloacetate by malate dehydrogenase. This reaction is coupled with the reduction of NAD+ to NADH. The NADH generated then donates electrons to the electron transport chain, driving the production of ATP through oxidative phosphorylation.

Furthermore, malate is a key component of the malate-aspartate shuttle. This shuttle is essential for translocating reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, as the inner mitochondrial membrane is impermeable to NADH. By participating in this shuttle, malate ensures that NADH produced during glycolysis can also contribute to aerobic ATP synthesis, thereby increasing the overall energy yield from glucose.[3]

Quantitative Data

| Parameter | Cell Type/Model | Treatment | Result | Reference |

| Creatine Uptake | ||||

| Km | Human Monocytes | Creatine | 30 µM | [8] |

| Vmax | HEK293 cells overexpressing SLC6A8 | Creatine | Decreased with high intracellular creatine | [9] |

| Apical to Basolateral Transport | Caco-2 monolayers | 14C-Creatine | 0.2-3% of initial amount over 90 min | [10] |

| Bioenergetics | ||||

| Resting Muscle PCr | Human forearm muscle | 30g/day CrM for 14 days | 11.5 ± 4.6% increase | [9] |

| Anaerobic ATP Synthesis Rate | Human forearm muscle | 30g/day CrM for 14 days | 0.97 to 1.33 mmol/kg/sec (p < 0.05) | [9] |

| Intracellular ATP | Human neutrophils | Creatine supplementation | Significant increase | [11] |

Experimental Protocols

To rigorously evaluate the cellular mechanism of action of this compound, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.

Caco-2 Cell Permeability Assay

This assay models the intestinal absorption of this compound and its dissociated components.

-

Objective: To determine the apparent permeability coefficient (Papp) of creatine and malate across a Caco-2 cell monolayer.

-

Methodology:

-

Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts for 21-28 days to form a differentiated and polarized monolayer.[12]

-

Monolayer Integrity: The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Assay:

-

The test compound (this compound, creatine, or malate) is added to the apical (A) side (donor compartment).

-

The basolateral (B) side (receiver compartment) contains a compound-free buffer.

-

The plate is incubated at 37°C with gentle shaking.

-

Samples are collected from the basolateral side at various time points.

-

-

Quantification: The concentration of the compound in the collected samples is determined using a suitable analytical method, such as HPLC.

-

Papp Calculation: The apparent permeability coefficient is calculated to quantify the rate of transport.[12]

-

References

- 1. Creatine and its potential therapeutic value for targeting cellular energy impairment in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lowtoxinforum.com [lowtoxinforum.com]

- 4. spnathletes.com [spnathletes.com]

- 5. shop.biotechusa.com [shop.biotechusa.com]

- 6. Negative regulation of the creatine transporter SLC6A8 by SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ostrovit.com [ostrovit.com]

- 8. Creatine uptake, metabolism, and efflux in human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Creatine accumulation and exchange by HEK293 cells stably expressing high levels of a creatine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of creatine transport using Caco-2 monolayers as an in vitro model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Creatine Supplementation in Conditions Involving Mitochondrial Dysfunction: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Review of Tricreatine Malate versus Creatine Monohydrate: Bioavailability and Physicochemical Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) monohydrate is the most extensively researched and validated form of creatine supplement, demonstrating high bioavailability and established efficacy. Tricreatine malate (B86768) has emerged as an alternative, purported to offer superior physicochemical properties, such as increased solubility, which may theoretically enhance bioavailability and reduce gastrointestinal distress. This technical guide provides a comprehensive review of the available scientific literature comparing tricreatine malate and creatine monohydrate, with a focus on bioavailability. A critical analysis reveals a significant disparity in the volume of research, with creatine monohydrate's pharmacokinetic profile being well-documented, while data for this compound remains scarce and largely anecdotal. This document summarizes the existing quantitative data, details relevant experimental protocols for the assessment of creatine bioavailability, and uses visualizations to illustrate metabolic pathways and experimental workflows.

Introduction

Creatine, a nitrogenous organic acid, is a central component of cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain. Its primary physiological role is to facilitate the rapid regeneration of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) via the phosphocreatine (B42189) (PCr) shuttle. Oral creatine supplementation has been consistently shown to increase intramuscular creatine and PCr stores, leading to improvements in high-intensity exercise performance, muscle mass, and strength.

Creatine monohydrate has long been considered the "gold standard" for supplementation due to a large body of evidence supporting its safety and efficacy.[1] However, its relatively low aqueous solubility has led to the development of alternative creatine salts, including this compound.[2][3] this compound is a compound formed by three creatine molecules attached to one molecule of malic acid.[4] Proponents claim this form offers advantages in solubility and digestion, which could translate to enhanced bioavailability.[4][5][6] This guide critically examines these claims by comparing the documented bioavailability and physicochemical properties of both compounds.

Physicochemical Properties

The primary physicochemical difference cited between the two forms is aqueous solubility.

-

Creatine Monohydrate: Solubility is relatively low in water at room temperature (approximately 14 g/L at 20°C) but increases significantly with temperature.[7][8] Its solubility is also pH-dependent, being least soluble near its isoelectric point.[2]

-

This compound: As a salt, it is purported to be more water-soluble than creatine monohydrate.[4][5][6] Studies on other creatine salts, such as creatine hydrochloride and pyruvate (B1213749), have shown significantly increased aqueous solubility compared to the monohydrate form.[2][3][9] This is often due to the acidic nature of the salt solutions, which lowers the pH and increases the solubility of creatine.[2][9] While direct, peer-reviewed quantitative data on this compound's solubility is limited, the general principle of creatine salts having higher solubility is established.

Comparative Bioavailability: A Review of the Evidence

Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is the most critical factor in determining the efficacy of a creatine supplement.

Creatine Monohydrate

The oral bioavailability of creatine monohydrate is well-established and remarkably high, approaching 100%.[8] Upon ingestion, it is absorbed from the gastrointestinal tract via a specific transporter, likely a sodium- and chloride-dependent creatine transporter (CreaT).[10] Studies have consistently shown that oral administration of creatine monohydrate leads to a significant and measurable increase in plasma creatine concentrations, which in turn leads to increased muscle creatine stores.

This compound

Despite claims of superior absorption, there is a profound lack of peer-reviewed clinical studies that have quantitatively assessed the bioavailability of this compound in humans.[5] The hypothesis that its increased solubility leads to greater bioavailability is, at present, theoretical and not substantiated by pharmacokinetic data.[5] In the stomach's acidic environment, this compound is expected to dissociate into creatine and malic acid.[11] The creatine would then be absorbed through the same pathways as that from creatine monohydrate. While improved dissolution could potentially lead to faster absorption or reduced gastrointestinal side effects for some individuals, it does not necessarily equate to greater overall bioavailability, especially when the bioavailability of creatine monohydrate is already near-complete.[8]

Quantitative Data on Creatine Bioavailability

The available quantitative pharmacokinetic data overwhelmingly pertains to creatine monohydrate and other forms like creatine pyruvate and citrate. There is a notable absence of such published data for this compound.

Table 1: Pharmacokinetic Parameters of Creatine Monohydrate and Other Creatine Forms

| Parameter | Creatine Monohydrate (CrM) | Tri-Creatine Citrate (CrC) | Creatine Pyruvate (CrPyr) | This compound |

|---|---|---|---|---|

| Dose | 4.4 g Creatine | 4.4 g Creatine | 4.4 g Creatine | No Data Available |

| Peak Plasma Conc. (Cmax) | Lower than CrPyr | Similar to CrM | Significantly higher than CrM & CrC (~17-29%)[1][12] | No Data Available |

| Area Under Curve (AUC) | Lower than CrPyr | Similar to CrM | Significantly higher than CrM & CrC (~14%)[1][12] | No Data Available |

| Time to Peak (Tmax) | ~1.9 hours | No Significant Difference | No Significant Difference | No Data Available |

| Bioavailability | ~100%[8] | Believed to be high | Believed to be high | No Data Available |

Data for CrM, CrC, and CrPyr adapted from a comparative study by Jäger et al. (2007).[1][12] The study did not include this compound.

Signaling Pathways and Experimental Workflows

Creatine Absorption and Cellular Energy Pathway

The absorption and subsequent action of creatine follow a well-defined pathway, regardless of its initial salt form, as the salt is expected to dissociate in the stomach. The creatine molecule is actively transported into intestinal cells and then into target tissues like muscle, where it participates in the ATP-PCr energy system.

Hypothetical Experimental Workflow for Bioavailability Assessment

To definitively compare the bioavailability of this compound and creatine monohydrate, a randomized, double-blind, crossover clinical trial would be required. The workflow for such a study is outlined below.

Experimental Protocols

Quantification of Plasma Creatine by HPLC-MS/MS

A robust method for quantifying creatine in plasma is essential for pharmacokinetic studies. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and specificity.

-

Sample Preparation:

-

Harvest 50 µL of human plasma (collected in EDTA tubes).

-

Add 1000 µL of a protein precipitation solution (e.g., acetonitrile:water 1:1 v/v) containing an internal standard (e.g., deuterated creatine-d3).[13][14]

-

Vortex the mixture for 1 minute to ensure thorough protein precipitation.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

-

Chromatographic Conditions:

-

Column: Hypersil Gold C18 column (or equivalent reversed-phase column).

-

Mobile Phase: Gradient elution using (A) 2 mM ammonium (B1175870) acetate (B1210297) in water (pH 10) and (B) methanol.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for creatine, creatinine (B1669602), and the internal standard.

-

-

Data Analysis: Quantify creatine concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Conclusion

Creatine monohydrate remains the most extensively studied form of creatine, with a well-documented safety profile and high oral bioavailability approaching 100%.[1][8] this compound is marketed on the premise of enhanced solubility and potentially improved absorption and tolerability.[4][5] While other creatine salts have demonstrated superior aqueous solubility compared to creatine monohydrate, a direct link between this property and enhanced bioavailability for this compound has not been established through rigorous clinical trials. The current body of scientific evidence is insufficient to conclude that this compound offers superior bioavailability to creatine monohydrate. For professionals in research and drug development, creatine monohydrate serves as the definitive benchmark. Future research, employing robust pharmacokinetic methodologies as outlined in this guide, is necessary to validate the claims associated with this compound and other novel creatine formulations.

References

- 1. Comparison of new forms of creatine in raising plasma creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Physicochemical characterization of creatine N-methylguanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Creatine monohydrate or creatine malate - which form of creatine to choose? | Foodcom S.A. [foodcom.pl]

- 5. mrsupplement.com.au [mrsupplement.com.au]

- 6. cardiffsportsnutrition.co.uk [cardiffsportsnutrition.co.uk]

- 7. bubsnaturals.com [bubsnaturals.com]

- 8. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of the dietary supplement creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Wholesale Bulk Tri-Creatine Malate Powder Supplier in China [provitabio.com]

- 12. Comparison of new forms of creatine in raising plasma creatine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous quantitative analysis of phosphocreatine, creatine and creatinine in plasma of children by HPLC-MS/MS method: Application to a pharmacokinetic study in children with viral myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of creatine, creatinine, creatine-d3 and creatinine-d3 in urine, plasma, and red blood cells by HPLC and GC-MS to follow the fate of ingested creatine-d3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Tricreatine Malate in Animal Models: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the pharmacokinetics of tricreatine malate (B86768) in animal models is notably scarce. The majority of research has focused on creatine (B1669601) monohydrate. This guide, therefore, extrapolates from the extensive data on creatine and creatine monohydrate to provide a foundational understanding and proposed experimental framework for studying tricreatine malate.

Introduction

Creatine is a widely recognized ergogenic aid, and various forms have been developed to potentially enhance its physicochemical properties and physiological effects. This compound, a compound of three creatine molecules attached to one molecule of malic acid, is purported to offer benefits such as increased solubility and reduced gastrointestinal distress compared to the more extensively studied creatine monohydrate.[1][2] However, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in animal models is crucial for validating these claims and ensuring its safety and efficacy. This technical guide synthesizes the current understanding of creatine pharmacokinetics and presents a proposed framework for the investigation of this compound in a research setting.

General Pharmacokinetics of Creatine in Animal Models

The pharmacokinetic profile of creatine has been primarily established through studies on creatine monohydrate.[3][4] Creatine is actively absorbed from the gastrointestinal tract, and its distribution throughout the body is largely dependent on the presence of specific creatine transporters.[3][4] The primary clearance mechanisms for creatine are uptake by skeletal muscle, where it is "trapped," and renal elimination, along with degradation to creatinine.[3][4] Evidence suggests that creatine pharmacokinetics are nonlinear, influenced by the dose and frequency of administration.[3][4] As skeletal muscle, the main storage site for creatine, becomes saturated, both the volume of distribution and clearance can decrease.[3][4]

Quantitative Pharmacokinetic Data

A comprehensive search of scientific literature did not yield specific quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) for this compound in any animal model. To facilitate future research, a standardized table for data presentation is provided below. Researchers are encouraged to use this template to report their findings and build a comparative database.

Table 1: Comparative Pharmacokinetic Parameters of Creatine Compounds in Rodent Models (Hypothetical Data)

| Compound | Dose (mg/kg) | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Creatine Monohydrate | 10 | Rat | Data | Data | Data | Data | 53 | [5][6] |

| Creatine Monohydrate | 70 | Rat | Data | Data | Data | Data | 16 | [5][6] |

| This compound | 10 | Rat | Data | Data | Data | Data | Data | Future Study |

| This compound | 70 | Rat | Data | Data | Data | Data | Data | Future Study |

Proposed Experimental Protocol for this compound Pharmacokinetic Studies in Rats

The following is a detailed, hypothetical methodology for assessing the pharmacokinetics of this compound in a rat model, based on established protocols for other creatine forms.[5][6]

4.1. Animals and Housing

-

Species: Sprague-Dawley rats (male, 8-10 weeks old).

-

Housing: Controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Standard chow and water will be available ad libitum.

-

Acclimation: Animals should be acclimated for at least one week prior to the experiment.

4.2. Drug Administration

-

Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Dosing:

-

Oral (PO): A low dose (e.g., 10 mg/kg) and a high dose (e.g., 70 mg/kg) administered via oral gavage.

-

Intravenous (IV): A single dose (e.g., 5 mg/kg) administered via the tail vein to determine absolute bioavailability.

-

-

Fasting: Animals should be fasted overnight prior to dosing.

4.3. Sample Collection

-

Blood Sampling: Approximately 0.2 mL of blood will be collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Blood samples will be centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. Plasma samples will be stored at -80°C until analysis.

-

Tissue Distribution (Optional): At the end of the blood collection period, animals can be euthanized, and tissues (e.g., muscle, brain, liver, kidney) collected to assess tissue distribution.

4.4. Bioanalytical Method

-

Technique: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method will be used to quantify the concentrations of creatine and malic acid in plasma and tissue homogenates.

-

Sample Preparation: Protein precipitation with a suitable organic solvent (e.g., acetonitrile) will be used to extract the analytes from the plasma.

-

Internal Standard: A stable isotope-labeled creatine (e.g., ¹³C-labeled creatine) should be used as an internal standard to ensure accuracy and precision.[5]

4.5. Pharmacokinetic Analysis

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) will be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

-

Bioavailability (F%) will be calculated using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Visualizations

Signaling and Transport Pathway

Caption: Proposed transport and metabolism pathway for this compound.

Experimental Workflow

Caption: Workflow for a pharmacokinetic study of this compound.

Logical Relationships in Pharmacokinetics

Caption: Factors influencing the pharmacokinetics of this compound.

Conclusion

While this compound is commercially available with claims of enhanced properties, there is a clear and urgent need for rigorous pharmacokinetic studies in animal models to substantiate these assertions. This guide provides a comprehensive overview of the current knowledge on creatine pharmacokinetics and offers a detailed, actionable protocol for researchers to investigate this compound. The generation of robust pharmacokinetic data will be instrumental in understanding the potential benefits and safety profile of this creatine analog, ultimately informing its application in both research and consumer products.

References

- 1. mrsupplement.com.au [mrsupplement.com.au]

- 2. fitcookie.co.uk [fitcookie.co.uk]

- 3. Pharmacokinetics of the dietary supplement creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Absolute Oral Bioavailability of Creatine Monohydrate in Rats: Debunking a Myth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Malic Acid from Tricreatine Malate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricreatine malate (B86768), a popular dietary supplement, is comprised of three creatine (B1669601) molecules bound to one molecule of malic acid. While lauded for its purported benefits in athletic performance, a detailed understanding of the metabolic fate of its constituent parts is crucial for a comprehensive safety and efficacy assessment. This technical guide delves into the absorption, distribution, metabolism, and excretion (ADME) of malic acid upon oral administration of tricreatine malate. It is widely postulated that in the acidic milieu of the stomach, this compound dissociates into its parent compounds: creatine and malic acid.[1] This guide, therefore, explores the metabolic journey of malic acid as an independent entity following this dissociation, drawing upon existing knowledge of malic acid and creatine metabolism. We will explore its central role in cellular energy production through the Krebs cycle, its involvement in the malate-aspartate shuttle, and its potential contribution to gluconeogenesis. This document provides a framework for researchers by summarizing available quantitative data, outlining detailed experimental protocols, and visualizing key metabolic pathways.

Introduction

Creatine, an endogenously synthesized compound, is pivotal for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. Its supplementation is common among athletes seeking to enhance performance. This compound is a salt formed from creatine and malic acid, a dicarboxylic acid that is an intermediate in the citric acid cycle.[2] The rationale for this formulation includes potential improvements in solubility and a reduction in gastrointestinal distress compared to the more common creatine monohydrate.[3][4]

Upon ingestion, it is hypothesized that the acidic environment of the stomach facilitates the hydrolysis of the bond between creatine and malic acid, leading to their independent absorption and subsequent metabolic processing.[1] This guide will focus specifically on the metabolic fate of the malic acid moiety.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Malic Acid

Following its dissociation from creatine, malic acid is absorbed in the gastrointestinal tract. While specific pharmacokinetic data for malic acid from this compound is not available, studies on oral malic acid administration can provide insights.

Absorption: Malic acid, as a small organic acid, is likely absorbed through both passive diffusion and carrier-mediated transport in the small intestine.[[“]]

Distribution: Once absorbed, malic acid enters the portal circulation and is distributed throughout the body. It can be taken up by various tissues, including the liver, muscle, and brain, where it participates in cellular metabolism.[[“]]

Metabolism: The metabolic fate of malic acid is intrinsically linked to cellular energy pathways. Its primary roles include:

-

Krebs Cycle Intermediate: Malic acid is a key intermediate in the Krebs (citric acid) cycle, a central pathway for the oxidation of carbohydrates, fats, and proteins to produce ATP.[6]

-

Malate-Aspartate Shuttle: Malic acid is a crucial component of the malate-aspartate shuttle, which transports reducing equivalents (NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation.

-

Gluconeogenesis: In the liver and kidneys, malic acid can be converted to oxaloacetate and subsequently used for the synthesis of glucose through gluconeogenesis.

Excretion: Malic acid that is not utilized in metabolic pathways is primarily excreted in the urine.[7]

Key Metabolic Pathways

The metabolic significance of malic acid is best understood by examining its role in key cellular processes.

The Krebs Cycle

Malic acid is a critical intermediate in the Krebs cycle, which occurs in the mitochondrial matrix. It is formed from fumarate (B1241708) and is subsequently oxidized to oxaloacetate, a reaction that generates NADH.

Figure 1. The Krebs Cycle with Malic Acid highlighted.

The Malate-Aspartate Shuttle

The inner mitochondrial membrane is impermeable to NADH. The malate-aspartate shuttle is a vital mechanism for transferring reducing equivalents from cytosolic NADH into the mitochondria.

Figure 2. The Malate-Aspartate Shuttle.

Quantitative Data Summary

Direct pharmacokinetic data for this compound is scarce in publicly available literature. The following tables summarize relevant data for oral creatine monohydrate and maleic acid (as a proxy for malic acid) in rats. It is important to note that these are separate studies and direct comparisons should be made with caution.

Table 1: Pharmacokinetic Parameters of Oral Creatine Monohydrate in Rats [8][9]

| Parameter | Low Dose (10 mg/kg) | High Dose (70 mg/kg) |

| Cmax (µg/mL) | 7.14 ± 1.79 | 13.59 ± 3.57 |

| Tmax (min) | 60 | 60 |

| AUC₀₋∞ (µg·h/mL) | 1139.5 ± 488 | 2501.33 ± 378 |

| Oral Bioavailability (%) | 53.22 ± 11.2 | 15.69 ± 3.4 |

Table 2: Pharmacokinetic Parameters of Intravenous Maleic Acid in Rats [10]

| Parameter | 10 mg/kg | 30 mg/kg |

| Cmax (µg/mL) | 10.9 ± 1.08 | 32.1 ± 5.17 |

| T½ (min) | 24.1 | - |

| Vd (mL/kg) | 975 ± 113 | 1050 ± 191 |

| CL (mL/min/kg) | 27.4 ± 2.38 | 25.3 ± 2.54 |

Experimental Protocols

The following protocols provide a framework for conducting preclinical studies to determine the metabolic fate of malic acid from this compound.

Animal Model and Dosing

-

Species: Sprague-Dawley rats are a common model for pharmacokinetic studies.

-

Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and light-dark cycles.

-

Dosing: this compound can be administered via oral gavage. The dose should be calculated based on the malic acid content. A typical dosing volume is 5-10 mL/kg.[11]

Sample Collection

-

Blood: Serial blood samples can be collected from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing. Plasma should be separated by centrifugation and stored at -80°C.

-

Urine: Urine can be collected using metabolic cages over a 24-hour period to assess excretion.

Analytical Methodology: Quantification of Malic Acid

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of malic acid in biological matrices.

-

Sample Preparation: Plasma samples typically require protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant is then collected for analysis. Urine samples may require dilution.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: An acidic aqueous buffer (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

-

Quantification: A standard curve of known malic acid concentrations should be prepared to quantify the amount in the samples.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the metabolic fate of malic acid from this compound.

Figure 3. Experimental workflow for pharmacokinetic analysis.

Conclusion

While direct experimental data on the metabolic fate of malic acid from this compound is limited, a strong theoretical framework based on the independent metabolism of creatine and malic acid can be established. The dissociation of this compound in the stomach is a key initial step, leading to the absorption of malic acid and its subsequent involvement in central metabolic pathways, including the Krebs cycle and the malate-aspartate shuttle. The provided experimental protocols and analytical methods offer a robust starting point for researchers to conduct definitive studies to elucidate the precise pharmacokinetics and metabolic fate of malic acid derived from this popular supplement. Such research is essential for a complete understanding of its physiological effects and to substantiate its purported benefits.

References

- 1. shop.biotechusa.com [shop.biotechusa.com]

- 2. us.myprotein.com [us.myprotein.com]

- 3. mrsupplement.com.au [mrsupplement.com.au]

- 4. gymbeam.com [gymbeam.com]

- 5. consensus.app [consensus.app]

- 6. Malic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. ams.usda.gov [ams.usda.gov]

- 8. Absolute Oral Bioavailability of Creatine Monohydrate in Rats: Debunking a Myth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Absolute Oral Bioavailability of Creatine Monohydrate in Rats: Debunking a Myth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of Maleic Acid as a Food Adulterant Determined by Microdialysis in Rat Blood and Kidney Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iacuc.wsu.edu [iacuc.wsu.edu]

The Role of Tricreatine Malate in the Krebs Cycle: A Technical Guide

Executive Summary: Tricreatine malate (B86768) is a nutritional supplement composed of three creatine (B1669601) molecules chemically bonded to one molecule of malic acid. This compound is hypothesized to enhance cellular energy metabolism through a dual-action mechanism. The creatine component supports the phosphocreatine (B42189) system for rapid, anaerobic adenosine (B11128) triphosphate (ATP) regeneration, crucial for high-intensity activities. The malate component is a direct intermediate of the Krebs (Tricarboxylic Acid or TCA) cycle, the central pathway of aerobic respiration. Theoretically, tricreatine malate could simultaneously bolster the immediate energy buffer and fuel aerobic metabolism by providing a key substrate. This guide delves into the distinct biochemical roles of creatine and malate, explores their hypothesized synergy, presents the limited available experimental evidence, and outlines the protocols necessary to investigate these claims. While the theoretical premise is strong, direct experimental evidence quantifying the specific impact of this compound on Krebs cycle intermediates and flux is currently scarce, representing a significant area for future research.

The Phosphocreatine System and the Bioenergetic Role of Creatine

Creatine is a nitrogenous organic acid that plays a pivotal role in cellular energy buffering, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1] It is not directly involved in the Krebs cycle but operates in a parallel, rapid-response energy system.

The Creatine Kinase/Phosphocreatine (CK/PCr) Shuttle

The primary function of creatine is to serve as a temporal and spatial energy buffer through the creatine kinase/phosphocreatine (CK/PCr) shuttle.[2] During periods of low energy demand, mitochondrial ATP is used by mitochondrial creatine kinase (mtCK) to phosphorylate creatine into phosphocreatine (PCr). PCr, being a smaller and more mobile molecule than ATP, diffuses from the mitochondria to sites of high energy consumption (e.g., myofibrils). There, cytosolic creatine kinase catalyzes the reverse reaction, transferring the high-energy phosphate (B84403) group from PCr to adenosine diphosphate (B83284) (ADP) to rapidly regenerate ATP.[1] This system maintains a high ATP/ADP ratio, which is critical for cellular function and prevents the inhibition of key enzymes.[2]

Creatine and Mitochondrial Biogenesis

Beyond its immediate role in energy buffering, creatine supplementation has been shown to influence mitochondrial biogenesis—the process of generating new mitochondria. This is primarily mediated through the PGC-1α signaling pathway.[3] Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial gene expression.[4] Creatine supplementation, especially when combined with exercise, has been observed to increase the expression of PGC-1α and its downstream targets, nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM).[3][5] This cascade ultimately enhances mitochondrial protein synthesis and respiratory capacity.[3]

References

- 1. Creatine - Wikipedia [en.wikipedia.org]

- 2. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced mitochondrial biogenesis is associated with the ameliorative action of creatine supplementation in rat soleus and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PGC-1α regulation by exercise training and its influences on muscle function and insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of different-intensity exercise and creatine supplementation on mitochondrial biogenesis and redox status in mice - PMC [pmc.ncbi.nlm.nih.gov]

Tricreatine Malate: A Technical Examination of its Postulated Impact on ATP Synthesis Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tricreatine malate (B86768), a compound comprised of three creatine (B1669601) molecules chemically bonded to one molecule of malic acid, has emerged as an alternative to the extensively studied creatine monohydrate. This document provides a comprehensive technical overview of the theoretical mechanisms by which tricreatine malate may influence adenosine (B11128) triphosphate (ATP) synthesis. It synthesizes the available, albeit limited, scientific evidence for its purported benefits, such as enhanced aqueous solubility and a dual-pronged approach to cellular energy production. This guide delves into the fundamental roles of both creatine and malate in metabolic pathways, details established experimental protocols for the quantification of key bioenergetic markers, and presents available quantitative data to contextualize its potential efficacy. The information is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating novel ergogenic compounds.

Introduction: The Rationale for this compound

Creatine is a well-established ergogenic aid known to enhance high-intensity exercise performance by increasing intramuscular phosphocreatine (B42189) (PCr) stores, thereby accelerating ATP regeneration.[1] However, creatine monohydrate, the most common form, exhibits relatively low aqueous solubility, which can lead to gastrointestinal discomfort in some individuals.[2] this compound is posited to overcome this limitation due to the high water solubility of malic acid.[3]

Theoretically, this compound offers a synergistic effect on ATP production. Upon dissociation, it provides creatine for the phosphagen system and malate as an intermediate for the Krebs (tricarboxylic acid) cycle.[4] This dual contribution could potentially enhance both anaerobic and aerobic ATP synthesis pathways. This guide will critically examine the biochemical underpinnings of these claims.

Biochemical Pathways and Postulated Mechanisms of Action

The Role of Creatine in the Phosphagen System

The primary mechanism by which creatine supplementation enhances performance is through the expansion of the intramuscular phosphocreatine pool. During high-intensity, short-duration exercise, ATP is rapidly hydrolyzed to ADP and inorganic phosphate (B84403) (Pi) to provide energy. Phosphocreatine serves as a rapid buffer to regenerate ATP from ADP, a reaction catalyzed by creatine kinase.

-

ATP Regeneration: Increased intramuscular creatine concentrations are theorized to drive the creatine kinase equilibrium towards a greater synthesis of phosphocreatine during rest and recovery periods.[5] This larger PCr reservoir is then available to more rapidly regenerate ATP during subsequent bouts of intense activity.

The Role of Malate in the Krebs Cycle

Malic acid, or its conjugate base malate, is a key intermediate in the Krebs cycle, a central pathway in aerobic respiration that occurs within the mitochondria.

-

Anaplerotic Role: Malate can enter the Krebs cycle, contributing to the pool of intermediates (anaplerosis). This is significant as it can potentially increase the cycle's capacity to produce reducing equivalents (NADH and FADH₂) for the electron transport chain, ultimately leading to greater ATP synthesis through oxidative phosphorylation.[6]

-

Malate-Aspartate Shuttle: Malate is also a crucial component of the malate-aspartate shuttle, which transports reducing equivalents from the cytoplasm into the mitochondria, further supporting aerobic ATP production.

The proposed synergistic action of this compound on ATP synthesis is illustrated in the following diagram:

Quantitative Data

Direct, peer-reviewed quantitative data on the effects of this compound on intramuscular ATP and phosphocreatine concentrations are currently scarce in scientific literature. However, data from studies on creatine monohydrate and other creatine salts, as well as malate supplementation, can provide a basis for expected outcomes.

Solubility of Creatine Compounds

Enhanced solubility is a primary claim for this compound. The following table summarizes solubility data for various creatine salts compared to creatine monohydrate.

| Creatine Compound | Solubility at 20°C (g/L) | Fold Increase vs. Monohydrate | Reference |

| Creatine Monohydrate | 14 | 1.0 | [7] |

| Creatine Citrate (B86180) | 29 | 2.1 | [7] |

| Creatine Pyruvate (B1213749) | 54 | 3.9 | [7] |

| Creatine Hydrochloride | Significantly more than monohydrate (up to 38x) | ~38 | [2] |

Impact of Creatine Supplementation on Muscle Energetics

The following table presents data from a study on creatine monohydrate supplementation, which can be considered a baseline for the expected effects of the creatine component of this compound.

| Parameter | Pre-Supplementation | Post-Supplementation (14 days) | % Change | Reference |

| Resting Muscle PCr Concentration | - | - | +11.5% | [8] |

| ATP Synthesis Rate (PCr Hydrolysis) | 0.64 ± 0.08 mmol/kg ww/sec | 0.86 ± 0.14 mmol/kg ww/sec | +34.4% | [8] |

| Total Anaerobic ATP Synthesis Rate | 0.97 ± 0.16 mmol/kg ww/sec | 1.33 ± 0.27 mmol/kg ww/sec | +37.1% | [8] |

| Mean Power Output (10 sec exercise) | - | - | +15.1% | [8] |

Performance Effects of Creatine Salts

A study comparing creatine pyruvate and creatine citrate to placebo provides some insight into the potential performance enhancements, which are intrinsically linked to ATP availability.

| Supplement Group | Change in Mean Power Output (28 days) | Reference |

| Creatine Pyruvate | Significant Increase (p < 0.001) | [9] |

| Creatine Citrate | Significant Increase (p < 0.02) | [9] |

| Placebo | No significant increase | [9] |

Experimental Protocols

The following sections detail established methodologies for quantifying the key biochemical markers relevant to the study of this compound's impact on ATP synthesis.

Muscle Biopsy for Intramuscular Analysis

A percutaneous needle biopsy of a muscle such as the vastus lateralis is a standard procedure to obtain tissue samples for direct biochemical analysis.

-

Procedure:

-

Administer local anesthesia.

-

Make a small incision in the skin and fascia.

-

Insert a Bergström needle with suction to excise a small piece of muscle tissue.

-

Immediately freeze the sample in liquid nitrogen to halt metabolic processes.

-

Store at -80°C until analysis.

-

Quantification of ATP and Phosphocreatine via 31P-NMR Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (31P-NMR) spectroscopy is a non-invasive technique that allows for the in vivo quantification of phosphorus-containing metabolites, including ATP and PCr.

-

Instrumentation: High-field NMR spectrometer (e.g., 3T or higher) equipped with a surface coil.

-

Procedure:

-

Position the subject's muscle of interest over the surface coil.

-

Acquire 31P spectra at rest, during exercise, and during recovery.

-

The relative concentrations of PCr, ATP (specifically the β-phosphate peak), and Pi are determined by integrating the areas under their respective peaks in the spectrum.

-

Intracellular pH can be calculated from the chemical shift between the Pi and PCr peaks.

-

ATP synthesis rates can be determined using magnetization transfer techniques.

-

Quantification of Creatine and Malate via HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of creatine, its derivatives, and organic acids like malate in biological samples.

-

Sample Preparation:

-

Homogenize the frozen muscle tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins.

-

Centrifuge the homogenate and collect the supernatant.

-

Neutralize and filter the supernatant before injection into the HPLC system.

-

-

Chromatographic Conditions (Example for Creatine):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., 10 mmol/L sodium dihydrogen phosphate).[10]

-

Detection: UV detection at approximately 210 nm.[10]

-

Quantification: Compare the peak area of the analyte in the sample to a standard curve generated from known concentrations of creatine and malate.

-

Discussion and Future Directions

The theoretical framework for this compound's enhanced impact on ATP synthesis is compelling. The potential for improved solubility could lead to better gastrointestinal tolerance and possibly enhanced bioavailability, although the latter is not yet conclusively demonstrated.[4][11] The provision of both creatine for the phosphagen system and malate for the Krebs cycle presents a logical, dual-action mechanism for supporting cellular bioenergetics.

However, a significant gap exists in the scientific literature regarding direct, empirical evidence to support these claims. Future research should focus on:

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion of this compound in humans to confirm its bioavailability compared to creatine monohydrate.[12]

-

In Vivo 31P-NMR Studies: Directly measuring the impact of this compound supplementation on intramuscular PCr and ATP concentrations at rest and during exercise.

-

Metabolic Flux Analysis: Utilizing stable isotope tracers to track the metabolic fate of the malate component and quantify its contribution to the Krebs cycle flux.

-

Clinical Trials: Well-controlled clinical trials are needed to compare the ergogenic effects of this compound to creatine monohydrate, with a focus on performance, body composition, and adverse event profiles.

Conclusion

This compound is a promising compound that warrants further scientific investigation. Its theoretical advantages in terms of solubility and a dual contribution to ATP synthesis pathways are scientifically plausible. However, for researchers, scientists, and drug development professionals, it is crucial to recognize that the current body of evidence is largely anecdotal and theoretical. The experimental protocols outlined in this guide provide a roadmap for the rigorous scientific validation required to substantiate the purported benefits of this compound and to fully elucidate its impact on human energy metabolism. Until such data becomes available, creatine monohydrate remains the gold standard with the most extensive body of scientific support for its efficacy and safety.[4]

References

- 1. Creatine supplementation with specific view to exercise/sports performance: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical characterization of creatine N-methylguanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cardiffsportsnutrition.co.uk [cardiffsportsnutrition.co.uk]

- 4. mrsupplement.com.au [mrsupplement.com.au]

- 5. Effect of creatine supplementation on phosphocreatine resynthesis, inorganic phosphate accumulation and pH during intermittent maximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of malate in exercise-induced enhancement of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Creatine supplementation enhances anaerobic ATP synthesis during a single 10 sec maximal handgrip exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of creatine pyruvate and creatine citrate on performance during high intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column | SIELC Technologies [sielc.com]

- 11. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of the dietary supplement creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Entry of Tricreatine Malate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricreatine malate (B86768), a popular dietary supplement, is comprised of three creatine (B1669601) molecules bound to one molecule of malic acid. While claims of its superior solubility and bioavailability over creatine monohydrate are prevalent, a comprehensive understanding of its cellular uptake mechanisms at the molecular level is lacking in publicly available scientific literature. This technical guide synthesizes the current knowledge of creatine transport, proposes a likely mechanism for tricreatine malate uptake, and provides detailed experimental protocols and conceptual frameworks for its investigation in vitro.

It is hypothesized that in an aqueous in vitro environment, this compound dissociates into creatine and malic acid. The creatine moiety is then likely transported into the cell via the well-characterized sodium- and chloride-dependent creatine transporter, SLC6A8. Malic acid, a key intermediate in the citric acid cycle, is presumed to be transported by separate, endogenous carboxylate transporters. This guide will focus primarily on the creatine uptake pathway, as it is the component relevant to the ergogenic effects of the supplement.

The Primary Mediator of Creatine Uptake: The SLC6A8 Transporter

The cellular uptake of creatine is an active process mediated by the SLC6A8 transporter, a member of the solute carrier 6 (SLC6) family.[1][2] This transporter is crucial for maintaining the high intracellular creatine concentrations necessary for the energy-buffering phosphocreatine (B42189) system, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[3][4][5] The function of SLC6A8 is dependent on the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions across the plasma membrane.[6]

Regulation of SLC6A8 Activity

The activity of the SLC6A8 transporter is not static but is dynamically regulated by various signaling pathways, providing a mechanism for cells to adapt creatine uptake to their metabolic state. Key regulatory pathways include:

-

mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) kinase has been shown to stimulate SLC6A8 activity, an effect that is at least partially mediated by the serum and glucocorticoid-inducible kinase SGK1.[7]

-

AMP-activated Protein Kinase (AMPK): As a central sensor of cellular energy status, AMPK activation has been demonstrated to downregulate the plasma membrane abundance of other Na+-coupled transporters and is implicated in the regulation of creatine transport.[8]

-

WNK Kinases/SPAK/OSR1: The WNK (With-No-K[Lys]) kinases and their downstream effectors, SPAK and OSR1, are also involved in the negative regulation of SLC6A8.[9]

-

Hormonal Regulation: Insulin has been shown to stimulate creatine uptake, suggesting a link between glucose metabolism and creatine transport.[3]

Proposed Cellular Uptake Mechanism of this compound

Due to the absence of direct experimental evidence on the transport of intact this compound, the most parsimonious hypothesis is its dissociation in the extracellular medium.

Caption: Proposed dissociation and transport of this compound.

Quantitative Data on Creatine Transport in In Vitro Models

The following tables summarize key quantitative data for creatine transport across various in vitro models. It is important to note that these values are for creatine and not directly for this compound.

| Cell Line | Model Type | Km (µM) | Vmax (nmol/mg protein/min) | Reference(s) |

| G8 Myoblasts | Mouse Skeletal Muscle | 110 ± 25 | Not Reported | [10] |

| Caco-2 | Human Intestinal Epithelium | Not Reported | Permeability: 0.2-3% of apical amount over 90 min | [4][5] |

| Human Fibroblasts | Human Connective Tissue | Normal: ~100% activity | Patient with SLC6A8 mutation: ~25% activity | [11] |

Table 1: Kinetic Parameters of Creatine Uptake in Various Cell Lines

Experimental Protocols for In Vitro Uptake Studies

The following protocols are foundational for investigating the cellular uptake of creatine and can be adapted to study this compound.

Protocol 1: Radiolabeled Creatine Uptake Assay in Myoblasts

This protocol is a standard method for quantifying the uptake of creatine into muscle cells.

A. Cell Culture:

-

Culture a myoblast cell line (e.g., L6 or C2C12) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Allow cells to adhere and grow for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

B. Uptake Assay:

-

On the day of the assay, aspirate the growth medium and wash the cell monolayers twice with pre-warmed transport buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

-

Pre-incubate the cells in transport buffer for 15-30 minutes at 37°C.

-

Initiate the uptake by adding transport buffer containing a known concentration of [14C]-creatine and the test compound (this compound or creatine monohydrate).

-

Incubate for a predetermined time course (e.g., 5, 15, 30, 60 minutes).

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

In parallel wells, determine the total protein concentration using a standard protein assay (e.g., BCA assay) for normalization of the uptake data.

C. Data Analysis:

-

Calculate the rate of creatine uptake and express as nmol of creatine per mg of protein per minute.

-

To determine kinetic parameters (Km and Vmax), perform the uptake assay with varying concentrations of the substrate.

Caption: Workflow for a radiolabeled creatine uptake assay.

Protocol 2: Non-Radiolabeled Creatine Uptake Assay using LC-MS/MS

This method avoids the use of radioactive isotopes and allows for the direct measurement of intracellular creatine.

A. Cell Culture and Uptake Assay:

-

Follow the same cell culture and uptake assay steps as in Protocol 1, but use a stable isotope-labeled creatine (e.g., D3-Creatine) or unlabeled creatine.

B. Sample Preparation for LC-MS/MS:

-

After cell lysis, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein and collect the supernatant containing the intracellular creatine.

-

Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

C. LC-MS/MS Analysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of creatine.

-

Use a stable isotope-labeled internal standard for accurate quantification.

-

Generate a standard curve to determine the concentration of creatine in the cell lysates.

D. Data Analysis:

-

Normalize the intracellular creatine concentration to the total protein content of the well.

-

Calculate the rate of uptake as described previously.

Signaling Pathways Regulating Creatine Transport

The following diagram illustrates the key signaling pathways known to regulate the activity of the SLC6A8 transporter.

Caption: Key signaling pathways regulating the SLC6A8 transporter.

Future Research Directions

The cellular uptake mechanisms of this compound remain an open area for investigation. Future research should focus on:

-

Direct Transport Studies: Utilizing radiolabeled or stable isotope-labeled this compound to determine if the intact molecule is transported across the cell membrane.

-

Competitive Inhibition Assays: Investigating whether this compound competes with creatine for uptake via the SLC6A8 transporter.

-

Transport Kinetics: Determining the Km and Vmax of this compound for the SLC6A8 transporter, if it is indeed a substrate.

-

Role of Malate: Elucidating the specific transporters involved in malic acid uptake in relevant cell types and whether its co-administration with creatine has synergistic effects on cellular bioenergetics beyond what is expected from creatine alone.

Conclusion

While a definitive, experimentally validated mechanism for the cellular uptake of this compound is not yet available, the existing body of knowledge on creatine transport provides a strong foundation for a plausible hypothesis. It is most likely that this compound dissociates extracellularly, with the creatine component being transported via the SLC6A8 transporter. The malic acid moiety is likely handled by separate cellular transport systems. The experimental protocols and conceptual frameworks presented in this guide offer a clear path for researchers to rigorously investigate the cellular transport of this and other novel creatine formulations, moving beyond anecdotal claims to a robust, evidence-based understanding.

References

- 1. Functional insights into the creatine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. promegaconnections.com [promegaconnections.com]

- 4. Evaluation of creatine transport using Caco-2 monolayers as an in vitro model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stimulation of the creatine transporter SLC6A8 by the protein kinase mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Negative regulation of the creatine transporter SLC6A8 by SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The regulation of total creatine content in a myoblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Response to therapy of creatine transporter deficiency caused by a hypomorphic variant in SLC6A8 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stability of Tricreatine Malate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricreatine malate (B86768), a compound formed by three creatine (B1669601) molecules attached to one molecule of malic acid, is a popular alternative to creatine monohydrate in dietary supplements, purported to offer enhanced solubility and reduced gastrointestinal distress.[1][2][3] This technical guide provides a comprehensive analysis of the stability of tricreatine malate in aqueous solutions. While specific kinetic data for this compound is limited in publicly available literature, this guide synthesizes the established principles of creatine stability, drawing on data from creatine monohydrate and other creatine salts to project the behavior of this compound. The primary degradation pathway for creatine in solution is the irreversible, non-enzymatic intramolecular cyclization to form creatinine (B1669602).[4] This process is highly dependent on pH and temperature.[4][5][6][7] This guide presents quantitative data on creatine degradation under various conditions, details the experimental protocols for stability assessment, and provides visual representations of the degradation pathway and analytical workflows.

Introduction to this compound

This compound is a synthetically produced compound where three creatine molecules are ionically bonded to a single malic acid molecule.[1][3][8] Malic acid, a dicarboxylic acid, is an intermediate in the Krebs cycle, suggesting a potential synergistic role in energy metabolism. Proponents of this compound suggest several advantages over the more extensively studied creatine monohydrate, including improved aqueous solubility and potentially better absorption with less bloating.[1][2][9][10] However, robust scientific evidence to substantiate these claims remains less comprehensive than that for creatine monohydrate.[1]

The Chemistry of Creatine Degradation in Aqueous Solutions

In an aqueous environment, creatine is susceptible to degradation into its inactive byproduct, creatinine.[4] This conversion is a spontaneous, non-enzymatic intramolecular cyclization where the amino group of creatine attacks the carboxyl group, leading to the elimination of a water molecule.[4] The rate of this degradation is not dependent on the concentration of creatine but is significantly influenced by the pH and temperature of the solution.[11][12]

The Role of pH

The stability of creatine in aqueous solution is highly pH-dependent. The degradation of creatine to creatinine is accelerated in acidic conditions.[11] Conversely, creatine is relatively stable at neutral or alkaline pH.[11] A very low pH (below 2.5) can also slow degradation by protonating the amide function, which hinders the intramolecular cyclization.[11] Since this compound is a salt of a weak acid (creatine) and a stronger acid (malic acid), it is expected to create a more acidic solution compared to creatine monohydrate, which could potentially reduce its stability in an unbuffered aqueous environment.[11][12]

The Influence of Temperature

Temperature plays a critical role in the kinetics of creatine degradation. As with most chemical reactions, an increase in temperature accelerates the rate of creatinine formation.[4][5][6][7] Therefore, storing aqueous solutions of creatine, including this compound, at lower temperatures can significantly slow down the degradation process.[13][14][15]

Quantitative Stability Data

Table 1: Degradation of Creatine in Aqueous Solution at 25°C

| Creatine Form | pH of Solution | First-Order Degradation Rate Constant (k) | Reference |

| Creatine (from effervescent di-creatine citrate) | 6.2 (initial) | Not explicitly stated, but 90% degradation in 45 days | [13][14][15] |

| Creatine | Not Specified | 0.0263 per day | [16] |

Table 2: Influence of pH on Creatine Degradation (from Creatine Monohydrate) at 25°C after 3 Days

| pH | Degradation (%) | Reference |

| 7.5 | Relatively Stable | [11] |

| 6.5 | Relatively Stable | [11] |

| 5.5 | 4 | [11] |

| 4.5 | 12 | [11] |

| 3.5 | 21 | [11] |

Table 3: Influence of Temperature on Creatine Degradation (from effervescent di-creatine citrate) over 45 Days

| Storage Condition | Degradation (%) | Reference |

| Room Temperature (25°C) | 90 | [13][14][15] |

| Refrigerated (4°C) | 80 | [13][14][15] |

Experimental Protocols for Stability Assessment

The stability of this compound in aqueous solutions can be determined using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of both creatine and its degradation product, creatinine, over time.

Sample Preparation

-

Prepare a stock solution of this compound in deionized water of a known concentration.

-

Adjust the pH of the solution to the desired value using appropriate buffers (e.g., phosphate (B84403) or citrate (B86180) buffers).

-

Divide the solution into multiple aliquots in sealed containers.

-

Store the aliquots at different, controlled temperatures (e.g., 4°C, 25°C, 40°C).

-

At predetermined time intervals, withdraw a sample from each storage condition for analysis.

HPLC Method for Creatine and Creatinine Quantification

A common method for the simultaneous determination of creatine and creatinine involves reverse-phase HPLC with UV detection.[17][18]

-

Chromatographic System: An HPLC system equipped with a pump, autosampler, and a UV detector.

-

Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is often used.[17][18]

-